N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Description
N-[2-(Dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted with a dimethylsulfamoyl ethyl group and a tetrahydrofuran-2-ylmethyl moiety. The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with calcium channel modulation in cardiovascular therapeutics . The dimethylsulfamoyl group may enhance solubility and metabolic stability, while the tetrahydrofuran ring could increase lipophilicity, influencing blood-brain barrier penetration or receptor binding kinetics. Structural determination of such compounds often employs X-ray crystallography tools like SHELX programs, which are widely utilized for small-molecule refinement .
Properties
Molecular Formula |
C17H27N3O5S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H27N3O5S/c1-12-10-13(2)20(11-14-6-5-8-25-14)17(22)15(12)16(21)18-7-9-26(23,24)19(3)4/h10,14H,5-9,11H2,1-4H3,(H,18,21) |
InChI Key |
UYXHZKFIMASRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCS(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylsulfamoyl chloride, ethyl acetate, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, bases, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Observations :
- Target Compound vs. The tetrahydrofuran-2-ylmethyl group may confer stereochemical complexity akin to the dichlorobenzyl group in DM-11 but with reduced steric hindrance .
- Target Compound vs. Patent Example : The patent compound’s trifluoromethyl and pyrimidinyl groups enhance metabolic stability and electronic effects, whereas the target compound’s dimethylsulfamoyl group prioritizes solubility. The dihydropyridine core offers conformational flexibility compared to the rigid spirocyclic system in the patent example .
Biological Activity
N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Formula: C17H27N3O5S
Molecular Weight: 385.5 g/mol
IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways critical for various biological processes.
- Oxidative Stress Response: The compound's structure suggests potential antioxidant properties, which may help mitigate oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: Studies have shown that derivatives of dihydropyridines possess antioxidant properties that can protect cells from oxidative damage.
Case Studies
Several studies have investigated the biological effects of compounds related to this class:
-
Antidiabetic Potential: A study demonstrated that dihydropyridine derivatives could inhibit α-glucosidase activity, suggesting potential use in managing diabetes .
- Research Findings:
- Compound Tested: Similar dihydropyridine derivatives
- Effectiveness: Significant inhibition of α-glucosidase activity was observed.
- Research Findings:
-
Cardiovascular Effects: Another study highlighted the antihypertensive properties of related compounds through modulation of calcium channels.
- Research Findings:
- Compound Tested: 4-substituted dihydropyridines
- Effectiveness: Notable reduction in blood pressure in hypertensive models.
- Research Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
